molecular formula C12H7F4NO B6415631 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261910-82-0

6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B6415631
CAS No.: 1261910-82-0
M. Wt: 257.18 g/mol
InChI Key: WULQLWMLDFKSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol is a fluorinated aromatic compound that features both a pyridine ring and a trifluoromethyl group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is of particular interest due to its potential use in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine derivative under palladium catalysis . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective boron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism by which 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This can lead to inhibition or activation of specific pathways, depending on the compound’s structure and the target .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications in pharmaceuticals and materials science.

Properties

IUPAC Name

6-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-8(10-5-4-7(18)6-17-10)2-1-3-9(11)12(14,15)16/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULQLWMLDFKSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692749
Record name 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-82-0
Record name 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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